Silodosin, known by its chemical name (-)-1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy) phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide, is a selective α1A-adrenoceptor antagonist with a variety of clinical applications, particularly in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH)27. This compound has garnered attention due to its high selectivity for the α1A-adrenoceptor subtype, which confers a favorable efficacy and side effect profile47.
Silodosin exhibits a high degree of selectivity for the α1A-adrenoceptor subtype over α1B- and α1D-adrenoceptors, which is a key factor in its clinical efficacy and safety4. The α1A-adrenoceptor is predominantly found in the prostate, urethra, and bladder neck, and its blockade leads to relaxation of smooth muscle in these areas, thereby improving urine flow and reducing symptoms of BPH24. The selectivity of silodosin minimizes cardiovascular side effects, as demonstrated by its minimal impact on blood pressure and heart rate in animal studies1. Additionally, silodosin does not significantly affect the human ether-a-go-go-related gene (HERG) tail current, which is important for cardiac repolarization, indicating a low risk for cardiac side effects1.
Silodosin has been shown to rapidly improve both voiding and storage symptoms in men with BPH, with a low risk of orthostatic hypotension2. Its efficacy is comparable to that of other selective α1-adrenoceptor antagonists like tamsulosin, and it has been effective in both short-term and long-term studies27. The most commonly reported side effect is abnormal ejaculation, which leads to discontinuation in a minority of patients2.
In animal models of bladder outlet obstruction (BOO), silodosin has been found to improve voiding behavior and bladder blood flow (BBF), potentially by inducing recovery of BBF3. It also reduced levels of oxidative stress markers and nerve growth factor (NGF) expression, which are associated with bladder dysfunction35.
Silodosin has shown activity in the human corpus cavernosum, suggesting potential benefits in the treatment of erectile dysfunction (ED), particularly in patients with BPH-linked LUTS6. While it does not directly affect neurogenic erectile responses, it enhances relaxation responses to agents like acetylcholine and sodium nitroprusside, indicating involvement of the nitric oxide-cGMP pathway6.
In a rat model of atherosclerosis-induced chronic bladder ischemia without BOO, silodosin improved bladder function and restored bladder blood flow, suggesting that α1-adrenoceptor antagonists may be beneficial in ischemic conditions of the bladder5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: